physicochemical properties of (4-Fluorobenzyl)(2-methoxyethyl)amine
physicochemical properties of (4-Fluorobenzyl)(2-methoxyethyl)amine
An In-depth Technical Guide to the Physicochemical Properties of (4-Fluorobenzyl)(2-methoxyethyl)amine
Introduction
(4-Fluorobenzyl)(2-methoxyethyl)amine is a secondary amine that serves as a valuable building block in synthetic and medicinal chemistry. Its structure, incorporating a fluorinated aromatic ring and a flexible methoxyethyl chain, presents a unique combination of lipophilic and hydrophilic features. Understanding its fundamental physicochemical properties is critical for researchers aiming to utilize this compound in drug design, materials science, and chemical synthesis. The fluorine substituent can significantly influence metabolic stability, binding affinity, and membrane permeability, while the amine and ether functionalities offer sites for hydrogen bonding and further chemical modification.
This technical guide provides a comprehensive analysis of the core physicochemical characteristics of (4-Fluorobenzyl)(2-methoxyethyl)amine. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of known and predicted data but also detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to provide a deeper, more practical understanding of the scientific principles at play.
Core Physicochemical and Structural Properties
The foundational properties of a compound dictate its behavior in both chemical and biological systems. The data for (4-Fluorobenzyl)(2-methoxyethyl)amine are summarized below. Where experimental data is not publicly available, values have been estimated based on closely related structural analogs such as N-benzyl-2-methoxyethanamine and 4-fluorobenzylamine[1].
| Property | Value | Source / Basis |
| IUPAC Name | N-(4-fluorobenzyl)-2-methoxyethanamine | N/A |
| Molecular Formula | C₁₀H₁₄FNO | [2] |
| Molecular Weight | 183.22 g/mol | Calculated |
| CAS Number | 827328-38-1 (for free base) | [3] |
| Appearance | Colorless to pale yellow liquid (Predicted) | Based on analogs[1] |
| Predicted Density | ~1.05 g/cm³ | Based on analogs[1] |
| Predicted Boiling Point | ~220-240 °C at 760 mmHg | Based on analogs[1] |
| Predicted Refractive Index | ~1.51 | Based on analogs[1] |
Lipophilicity: Octanol-Water Partition Coefficient (LogP)
Lipophilicity is a critical parameter in drug development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water).[4] The logarithmic form, LogP, is more commonly used.
A positive LogP value indicates a preference for the lipid phase (hydrophobic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[4][6] For (4-Fluorobenzyl)(2-methoxyethyl)amine, the predicted LogP suggests a moderate degree of lipophilicity, which is often desirable for oral drug candidates to ensure sufficient membrane permeability without excessive accumulation in fatty tissues.
| Parameter | Value | Source |
| Predicted XlogP | 1.68 | [2] |
Causality in Experimental Design: The Shake-Flask Method
The "shake-flask" method remains the gold standard for experimental LogP determination due to its direct measurement of partitioning between the two phases, making it highly accurate when performed correctly.[4] The choice of UV-Vis spectrophotometry for concentration analysis is predicated on the presence of a UV-active chromophore—the fluorobenzyl group in this case—which allows for sensitive and straightforward quantification without the need for more complex chromatographic techniques.[7][8]
Experimental Protocol: Shake-Flask Determination of LogP
This protocol describes the determination of the LogP value using the traditional shake-flask method coupled with UV-Vis spectrophotometric analysis.[7]
Step-by-Step Methodology:
-
Preparation of Phases:
-
Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.4) to represent the aqueous phase.
-
Saturate n-octanol with the buffer solution by mixing them vigorously and allowing the layers to separate.
-
Saturate the buffer solution with n-octanol in the same manner. This pre-saturation is critical to prevent volume changes during the experiment.
-
-
Stock Solution Preparation:
-
Prepare a stock solution of (4-Fluorobenzyl)(2-methoxyethyl)amine in the pre-saturated n-octanol at a concentration that yields a high absorbance (e.g., 1.5-1.8) in the linear range of the spectrophotometer.[7]
-
-
Wavelength Determination (λ_max_):
-
Scan the stock solution in the n-octanol phase using a UV-Vis spectrophotometer (e.g., from 220-400 nm) to determine the wavelength of maximum absorbance (λ_max_).
-
-
Partitioning:
-
In a separatory funnel or suitable vessel, combine a precise volume of the stock solution (e.g., 5.0 mL) with an equal volume of the pre-saturated aqueous buffer (e.g., 5.0 mL).
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow equilibrium to be reached.
-
Allow the mixture to stand undisturbed until the two phases have completely separated.
-
-
Concentration Measurement:
-
Carefully separate the two phases.
-
Measure the absorbance of the n-octanol phase at the predetermined λ_max_. This gives the concentration in the organic phase, [organic].
-
The concentration in the aqueous phase, [aqueous], can be determined by difference from the initial concentration or by direct measurement if the concentration is within the detection limits.
-
-
Calculation:
-
Calculate the partition coefficient, P = [organic] / [aqueous].
-
Calculate the LogP using the formula: LogP = log₁₀(P).[4]
-
Visualization: LogP Determination Workflow
Caption: Workflow for experimental LogP determination.
Acidity and Ionization: The pKa Constant
The basicity of the secondary amine group is a defining feature of (4-Fluorobenzyl)(2-methoxyethyl)amine. The pKa is the pH at which the amine is 50% protonated (ionized) and 50% neutral (un-ionized).[9] This property is paramount as it governs the compound's solubility and membrane permeability at different physiological pH values.[9] For a basic amine, a higher pKa value indicates greater aqueous solubility in acidic environments (like the stomach) because the ionized form (HB⁺) is more polar.[9]
While an experimental value is unavailable, the pKa for this compound is expected to be in the typical range for secondary amines (approx. 9-11).
Causality in Experimental Design: Potentiometric Titration
Potentiometric titration is a highly precise and reliable method for pKa determination.[8][10] It directly measures the change in pH as a titrant is added, allowing for the identification of the half-equivalence point, where pH equals pKa.[10] This method is robust and less susceptible to interference from impurities that do not have acidic or basic properties. Purging the solution with an inert gas like nitrogen is crucial to remove dissolved CO₂, which can form carbonic acid and interfere with the titration of a basic compound.[10]
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol details the steps for determining the pKa of the amine using a potentiometric titrator.[10][11]
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.
-
Sample Preparation:
-
Titration Setup:
-
Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).
-
Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[10]
-
Immerse the calibrated pH electrode and the titrant delivery tube into the solution.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), as the analyte is a base.
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition (e.g., drift < 0.01 pH units/minute).[10]
-
Record the pH value and the volume of titrant added at each step.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
Identify the equivalence point, which is the point of maximum slope on the curve (inflection point).
-
The pKa is the pH value at the half-equivalence point (i.e., the pH at which half the volume of titrant required to reach the equivalence point has been added).[10]
-
Visualization: pKa Determination Workflow
Caption: Workflow for pKa determination via titration.
Solubility Profile
Solubility is a fundamental property that affects a compound's suitability for various applications, especially in pharmacology where it impacts formulation and bioavailability. As an amine, the solubility of (4-Fluorobenzyl)(2-methoxyethyl)amine is expected to be highly pH-dependent.
-
In Water: Lower molecular weight amines often show some water solubility due to hydrogen bonding.[12][13]
-
In Acidic Solution: Amines are basic and will react with acids to form ammonium salts, which are typically much more water-soluble than the free base.[14][15] Therefore, this compound is expected to be soluble in dilute aqueous acids like HCl.[12][16]
-
In Organic Solvents: Its organic structure suggests good solubility in common organic solvents like ethanol, dichloromethane, and ethyl acetate.
Experimental Protocol: Qualitative and Semi-Quantitative Solubility
This protocol provides a straightforward method to assess solubility in various media.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare test tubes containing 1 mL of each test solvent (e.g., deionized water, 0.1 M HCl, 0.1 M NaOH, ethanol, acetone).
-
Qualitative Assessment:
-
To each test tube, add a small, pre-weighed amount of the compound (e.g., 1 mg).
-
Stir or vortex the mixture vigorously for 1-2 minutes.[12]
-
Visually inspect for dissolution. Classify as "freely soluble," "sparingly soluble," or "insoluble."
-
-
Semi-Quantitative Assessment (for aqueous solvents):
-
If the compound dissolves, continue adding pre-weighed aliquots (e.g., 1 mg at a time), ensuring complete dissolution after each addition.
-
Continue until the solution becomes saturated (i.e., solid material remains undissolved).
-
Calculate the approximate solubility in mg/mL.
-
-
pH-Dependent Solubility:
-
For the tube containing water, measure the pH.
-
For the tube with 0.1 M HCl, confirm the pH is acidic. The enhanced solubility compared to pure water confirms the basic nature of the amine.[12]
-
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. While experimental spectra are not widely published, a predicted profile can be derived from the compound's known structure.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework of a molecule.
| Predicted ¹H NMR Data (CDCl₃, 400 MHz) |
| Chemical Shift (δ, ppm) |
| ~7.30 |
| ~7.05 |
| ~3.75 |
| ~3.50 |
| ~3.35 |
| ~2.80 |
| ~2.0 (broad) |
| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) |
| Chemical Shift (δ, ppm) |
| ~162 (d, J ≈ 245 Hz) |
| ~135 (d, J ≈ 3 Hz) |
| ~130 (d, J ≈ 8 Hz) |
| ~115 (d, J ≈ 21 Hz) |
| ~71 |
| ~59 |
| ~54 |
| ~50 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
| Predicted IR Absorption Data |
| Wavenumber (cm⁻¹) |
| ~3300 |
| ~3030 |
| ~2950-2850 |
| ~1600, 1510 |
| ~1220 |
| ~1120 |
Experimental Protocol: General Spectroscopic Acquisition
-
NMR Spectroscopy: Dissolve a small amount of the purified compound (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃). Transfer the solution to an NMR tube and acquire the ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz).
-
IR Spectroscopy: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.[17]
-
Mass Spectrometry: Perform high-resolution mass spectrometry (HRMS) using an appropriate ionization technique (e.g., ESI or EI) to confirm the exact mass of the molecular ion ([M+H]⁺ for ESI) and support the molecular formula.[17]
Plausible Synthetic Route: Reductive Amination
A common and efficient method for synthesizing secondary amines is reductive amination. This involves the reaction of a primary amine with an aldehyde to form an imine, which is then reduced in situ to the target amine.
Experimental Protocol: Synthesis via Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) and 2-methoxyethylamine (1.1 eq) in a suitable solvent like methanol or dichloromethane.
-
Reduction: To the stirred solution, add a mild reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Quench the reaction by slowly adding water. If the solvent is immiscible with water (like dichloromethane), separate the organic layer. If the solvent is methanol, remove it under reduced pressure and then perform an extraction with a solvent like ethyl acetate.
-
Purification: Wash the organic extract with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (4-Fluorobenzyl)(2-methoxyethyl)amine.
Visualization: Synthetic Workflow
Caption: General workflow for synthesis via reductive amination.
Safety and Handling
While a specific safety data sheet (SDS) for this exact compound is not widely available, data from analogous compounds like 4-fluorobenzylamine and other secondary amines should be used to guide handling procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]
-
Hazards: Assumed to be a skin and eye irritant/corrosive.[18] May be harmful if swallowed or inhaled. Handle in a well-ventilated area or a chemical fume hood.[19][20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[18][21]
Conclusion
This technical guide provides a detailed physicochemical profile of (4-Fluorobenzyl)(2-methoxyethyl)amine, a compound of interest for chemical and pharmaceutical research. By combining predicted data with established, detailed experimental protocols for determining key parameters like LogP and pKa, this document serves as a practical resource for scientists. The provided workflows and explanations of experimental rationale are intended to empower researchers to confidently characterize this molecule and similar structures, facilitating their application in the development of new chemical entities.
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